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molecular formula C11H14O2 B154282 2-Isopropyl-phenyl acetate CAS No. 1608-68-0

2-Isopropyl-phenyl acetate

Cat. No. B154282
M. Wt: 178.23 g/mol
InChI Key: ILKITZBHQBDKCB-UHFFFAOYSA-N
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Patent
US05569674

Procedure details

2-Isopropylphenol (5.0 kg, 36.7 mol) is dissolved in ethyl acetate (20.8 L) and to this is added triethylamine (4.48 kg, 44.1 mol). This solution is cooled to -12° and to this is added acetyl chloride (3.15 kg, 40.2 mol) over a period of 2.5 hours keeping the temperature below -10°. Triethylamine hydrochloride precipitates immediately. After the addition is complete stirring is continued for 1 hour at 15° at which time a solid mass is formed. This is dissolved by the addition of water (12 L). After separation of the layers the organic layer is further washed with water (2×12 L) and evaporated in vacuo (50°, 2 Torr) and then at 70°, 2 Torr to give 2-isopropyl-phenyl acetate as a residual amber oil.
Quantity
5 kg
Type
reactant
Reaction Step One
Quantity
20.8 L
Type
solvent
Reaction Step One
Quantity
4.48 kg
Type
reactant
Reaction Step Two
Quantity
3.15 kg
Type
reactant
Reaction Step Three
Name
Quantity
12 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([CH3:3])[CH3:2].C(N(CC)CC)C.[C:18](Cl)(=[O:20])[CH3:19].O>C(OCC)(=O)C>[C:18]([O:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH:1]([CH3:3])[CH3:2])(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
5 kg
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)O
Name
Quantity
20.8 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
4.48 kg
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.15 kg
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
12 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is complete stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution is cooled to -12°
CUSTOM
Type
CUSTOM
Details
the temperature below -10°
CUSTOM
Type
CUSTOM
Details
Triethylamine hydrochloride precipitates immediately
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
a solid mass is formed
CUSTOM
Type
CUSTOM
Details
After separation of the layers the organic layer
WASH
Type
WASH
Details
is further washed with water (2×12 L)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo (50°, 2 Torr)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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